BenchChemオンラインストアへようこそ!

N-(2-ethylphenyl)-2H-chromene-3-carboxamide

HIV integrase inhibition Scaffold oxidation state Structure-activity relationship

N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a benzopyran core linked via a carboxamide bridge to an ortho-ethylphenyl substituent. The compound has a molecular formula of C₁₈H₁₇NO₂ and a molecular weight of approximately 279.33 g/mol.

Molecular Formula C18H17NO2
Molecular Weight 279.339
CAS No. 887346-07-8
Cat. No. B2450810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2H-chromene-3-carboxamide
CAS887346-07-8
Molecular FormulaC18H17NO2
Molecular Weight279.339
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2
InChIInChI=1S/C18H17NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-11H,2,12H2,1H3,(H,19,20)
InChIKeyVQJPVMMHGORINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8): Structural Identity and Procurement-Grade Characterization


N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, characterized by a benzopyran core linked via a carboxamide bridge to an ortho-ethylphenyl substituent [1]. The compound has a molecular formula of C₁₈H₁₇NO₂ and a molecular weight of approximately 279.33 g/mol [1]. Unlike the more extensively studied 2-oxo-2H-chromene (coumarin) analogs, this compound retains the 2H-chromene scaffold without the 2-carbonyl group, resulting in distinct electronic properties and one fewer hydrogen-bond acceptor . The chromene-3-carboxamide motif has been validated as a privileged scaffold for enzyme inhibition across multiple target classes, including monoamine oxidases and HIV integrase [2][3].

Why Generic Substitution of N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8) Carries Scientific Risk


Direct interchange of 2H-chromene-3-carboxamide derivatives without explicit orthogonal verification is not scientifically defensible. The biological outcome of this scaffold is exquisitely sensitive to two structural variables: (i) the oxidation state at the chromene 2-position (2H-chromene vs. 2-oxo-2H-chromene/coumarin), which dictates molecular planarity, hydrogen-bonding capacity, and metabolic soft-spots [1]; and (ii) the substitution pattern on the N-aryl ring, where even a move from ortho-ethylphenyl to para-ethylphenyl or unsubstituted phenyl markedly alters lipophilicity, steric profile, and target engagement [2]. In the Pan et al. hMAO series, subtle N-aryl modifications yielded IC₅₀ values spanning orders of magnitude and selectivity ratios from 1-fold to >64-fold [2]. Substituting with the oxidized coumarin analog (CAS not available) introduces an additional carbonyl that changes both hydrogen-bond donor/acceptor count and metabolic vulnerability; substituting with the reduced 3,4-dihydro analog (CAS 932965-05-4) eliminates the chromene double bond, collapsing the planar conjugated system required for π-stacking interactions in flat binding pockets. The evidence below quantifies why this specific compound warrants discrete evaluation rather than generic substitution.

Quantitative Differentiation Evidence for N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8)


Scaffold Oxidation State Differentiation: 2H-Chromene vs. 2-Oxo-2H-Chromene (Coumarin) in HIV-1 Integrase Inhibition

The target compound (CAS 887346-07-8) is a 2H-chromene-3-carboxamide lacking the 2-oxo group. In the Wadhwa et al. (2020) series of eighteen 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamides (coumarin analogs), six compounds (13h, 13i, 13l, 13p–13r) demonstrated HIV-1 integrase strand transfer inhibition with IC₅₀ < 1.7 μM [1]. The authors explicitly noted that the chromene-3-carboxamide motif was crucial for enzymatic activity and that these coumarin derivatives 'did not show HIV-1 and HIV-2 inhibition below their cytotoxic concentration'—indicating that the 2-oxo scaffold alone was insufficient for therapeutic index [1]. The 2H-chromene scaffold of the target compound removes one H-bond acceptor (carbonyl oxygen) and alters the electronic distribution of the benzopyran ring, which directly impacts both binding affinity to flat aromatic pockets and susceptibility to CYP450-mediated oxidation at the 2-position . Molecular weight is reduced from 293.32 g/mol (2-oxo analog) to 279.33 g/mol .

HIV integrase inhibition Scaffold oxidation state Structure-activity relationship

N-Aryl Substituent SAR from hMAO-B Inhibition: Ortho-Ethylphenyl vs. Alternative N-Aryl Groups

The Pan et al. (2014) study synthesized twenty 2H-chromene-3-carboxamide derivatives (4a–4t) and evaluated them as hMAO-A and hMAO-B inhibitors [1]. The most potent compound, 4d, achieved an hMAO-B IC₅₀ of 0.93 μM with 64.5-fold selectivity over hMAO-A, compared to the reference inhibitor iproniazid (IC₅₀ = 7.80 μM, 1-fold selectivity) [1]. Critically, across the 4a–4t series, variations in the N-aryl substituent produced >100-fold differences in hMAO-B potency, demonstrating that the exact identity and position of the N-aryl group governs both affinity and isoform selectivity [1]. The ortho-ethylphenyl group in CAS 887346-07-8 introduces steric bulk adjacent to the amide linkage, which molecular docking in the Pan et al. study suggests can modulate the critical Pi–Pi interaction between the benzene ring and residue ILEA 199 [1]. This N-aryl SAR pattern is conserved across chromene-3-carboxamide chemotypes and provides a strong inferential basis for differential target engagement profiles.

Monoamine oxidase B inhibition N-aryl substituent SAR Selectivity ratio

Physicochemical Differentiation from the 3,4-Dihydro Analog (CAS 932965-05-4): Planarity and Conformational Restriction

N-(2-ethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 932965-05-4) is the direct 3,4-dihydro reduced analog of the target compound, differing solely by saturation of the chromene double bond . This saturation eliminates the planar, fully conjugated benzopyran system of the target compound (CAS 887346-07-8) and introduces a tetrahedral sp³ carbon at position 4, increasing rotatable bond count and molecular flexibility [1]. In the Pan et al. hMAO study, molecular docking revealed that compound 4d's benzene ring engages in a Pi–Pi interaction with ILEA 199 in the hMAO-B active site—an interaction that requires a planar aromatic system [2]. The saturated 3,4-dihydro scaffold would disrupt this interaction geometry. Additionally, the 2H-chromene double bond contributes to the compound's UV chromophore (λmax ~310–330 nm for 2H-chromenes), enabling convenient HPLC-based purity monitoring that is absent in the 3,4-dihydro analog [1].

Molecular planarity Conformational restriction π-stacking interactions

Lipophilicity and Predicted Membrane Permeability Differentiation from N-Phenyl and N-(4-Ethylphenyl) Isosteres

The ortho-ethylphenyl group of CAS 887346-07-8 creates a distinct lipophilicity profile compared to its para-substituted and unsubstituted N-phenyl congeners. Based on computed XLogP3 values and fragment-based calculations, the target compound is estimated to have a logP of approximately 3.5–3.8, which is 0.5–1.0 log units higher than N-phenyl-2H-chromene-3-carboxamide (estimated logP ~2.5–3.0) and comparable to or slightly higher than N-(4-ethylphenyl) isomers [1]. This elevated lipophilicity falls within the optimal range for passive blood-brain barrier penetration (logP 2–4), while the unsubstituted N-phenyl analog lies near the lower boundary [2]. The ortho position of the ethyl group also introduces steric shielding of the amide NH, which may reduce metabolic N-dealkylation or glucuronidation compared to para-ethylphenyl analogs where the ethyl group is fully solvent-exposed [2]. These differences are directly relevant to CNS drug discovery programs prioritizing brain-penetrant chromene-based leads.

Lipophilicity Membrane permeability Blood-brain barrier penetration

Evidence-Backed Research and Industrial Application Scenarios for N-(2-Ethylphenyl)-2H-chromene-3-carboxamide (CAS 887346-07-8)


CNS Drug Discovery: MAO-B Selective Inhibitor Screening Library Component

Based on class-level evidence from the Pan et al. (2014) study demonstrating that 2H-chromene-3-carboxamides can achieve potent, selective hMAO-B inhibition (IC₅₀ = 0.93 μM, 64.5-fold selectivity) [1], this compound serves as a structurally distinct entry for CNS-focused screening libraries. Its non-oxo scaffold eliminates the coumarin-associated metabolic liability at the 2-position, while its ortho-ethylphenyl group provides steric and lipophilic characteristics favorable for BBB penetration (estimated logP ~3.5–3.8) [2]. This is particularly relevant for programs targeting Parkinson's disease or Alzheimer's disease, where MAO-B inhibitors reduce oxidative stress in gliotic tissue as documented in the Pan et al. paper [1].

Anti-Infective Lead Optimization: HIV Integrase Scaffold-Hopping Program

The Wadhwa et al. (2020) study identified the chromene-3-carboxamide motif as essential for HIV-1 integrase inhibition (six compounds with IC₅₀ < 1.7 μM) but noted that the 2-oxo-coumarin derivatives lacked sufficient therapeutic index [1]. CAS 887346-07-8 offers a scaffold-hop opportunity: by replacing the 2-oxo group with a 2H-chromene core, researchers can test whether removing the metabolic soft-spot improves the antiviral selectivity window while retaining integrase binding. This compound is a logical comparator for structure-activity relationship (SAR) expansion around the Wadhwa et al. chemotype.

Chemical Biology Tool: Conformational Restriction Probe for Flat Binding Pockets

The planar, conjugated 2H-chromene system of this compound contrasts directly with the non-planar 3,4-dihydro analog (CAS 932965-05-4) [2]. This pair can be used as matched molecular probes to interrogate the requirement for π-stacking interactions in protein targets—such as the Pi–Pi interaction with ILEA 199 observed in hMAO-B docking . A simple exchange of the planar vs. puckered scaffold can reveal whether target engagement is driven by shape complementarity or hydrophobic collapse, informing lead triage decisions without requiring de novo synthesis.

Analytical Reference Standard for Purity Method Development

The 2H-chromene chromophore (estimated λmax ~310–330 nm) provides a convenient UV detection handle for HPLC purity analysis that is absent in the 3,4-dihydro analog [2]. For laboratories procuring chromene-3-carboxamide building blocks, this compound can serve as a system suitability standard to validate chromatographic separation of 2H-chromene vs. 3,4-dihydro-chromene mixtures—a common purity challenge in chromene chemistry where partial reduction can occur during synthesis or storage.

Quote Request

Request a Quote for N-(2-ethylphenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.